molecular formula C17H20N2O2 B5440159 N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea

N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea

Cat. No.: B5440159
M. Wt: 284.35 g/mol
InChI Key: BZQUMINZQQZBDG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 2-ethylphenyl group and a 2-methoxybenzyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 2-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-ethylphenyl isocyanate+2-methoxybenzylamineN-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea\text{2-ethylphenyl isocyanate} + \text{2-methoxybenzylamine} \rightarrow \text{N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea} 2-ethylphenyl isocyanate+2-methoxybenzylamine→N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea functional group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea oxide.

    Reduction: Formation of reduced derivatives such as N-(2-ethylphenyl)-N’-(2-methoxybenzyl)amine.

    Substitution: Formation of substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-N’-(2-methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.

    N-(2-ethylphenyl)-N’-(2-chlorobenzyl)urea: Similar structure but with a chloro group instead of a methoxy group.

    N-(2-ethylphenyl)-N’-(2-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-(2-ethylphenyl)-N’-(2-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with molecular targets, leading to distinct biological effects compared to similar compounds.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-8-4-6-10-15(13)19-17(20)18-12-14-9-5-7-11-16(14)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQUMINZQQZBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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